3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one

15-PGDH inhibition biochemical assay enzyme potency

Unlike generic piperidine analogs, this compound is the only fully defined 15-PGDH inhibitor in its subclass with public selectivity data (BindingDB). It demonstrates >15.6-fold selectivity over 5-HT7 and >212-fold over ALDH1A1, ensuring clean in-vitro readouts. Buy the exact compound disclosed in Myoforte patent US11345702 (Compound A-32) for reproducible muscle, nerve, or colitis research. Batch-specific QC (NMR, HPLC, GC) meets journal standards. Request a quote for 98% purity material now.

Molecular Formula C10H19FN2O2
Molecular Weight 218.27 g/mol
CAS No. 2097998-84-8
Cat. No. B1481385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one
CAS2097998-84-8
Molecular FormulaC10H19FN2O2
Molecular Weight218.27 g/mol
Structural Identifiers
SMILESC1CN(CC(C1O)CCF)C(=O)CCN
InChIInChI=1S/C10H19FN2O2/c11-4-1-8-7-13(6-3-9(8)14)10(15)2-5-12/h8-9,14H,1-7,12H2
InChIKeyYGHJIGLAIIQOFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one (CAS 2097998-84-8) Is a Sought-After 15-PGDH Probe for Prostaglandin Biology


3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one (CAS 2097998-84-8) is a synthetic piperidinyl-propanone derivative disclosed in Myoforte Therapeutics patent US11345702 as Compound A-32 [1]. It acts as a potent inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH/HPGD), the key enzyme responsible for prostaglandin inactivation, with a biochemical IC50 of 6.40 nM [1]. The compound bears a distinctive 2-fluoroethyl substituent at the piperidine 3-position and a free hydroxyl at position 4, yielding a molecular weight of 218.27 g/mol, an XLogP3-AA of -0.8, a topological polar surface area (TPSA) of 66.6 Ų, and two hydrogen-bond donors [2]. Commercial vendors supply the compound at certified purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC .

Structural Specificity and Off-Target Liability Make Simple Replacement of 3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one with Another 15-PGDH Inhibitor Hazardous


Inhibition of 15-PGDH is a mechanistically validated strategy to elevate prostaglandin E2 (PGE2) levels for tissue regeneration, muscle repair, and oncology applications [1]. However, potency alone does not define utility; selectivity against off-targets such as the 5-hydroxytryptamine receptor 7 (5-HT7) and aldehyde dehydrogenase 1A1 (ALDH1A1) is critical to avoid confounding pharmacology. This compound exhibits a 15.6‑fold selectivity window over 5-HT7 (IC50 = 100 nM) and a >212‑fold window over ALDH1A1 (IC50 = 1360 nM) [2]. Closely related analogs in the Myoforte series (A‑28, A‑69) show 15-PGDH IC50 values that differ by up to 2‑fold, but their selectivity profiles are not publicly documented, creating uncertainty in cross‑compound substitution [3]. Furthermore, the 2‑fluoroethyl and 4‑hydroxy substituents on the piperidine core modulate lipophilicity (XLogP3‑AA = −0.8) and hydrogen‑bond capacity, which likely impact solubility, permeability, and metabolic stability relative to unsubstituted or alternative piperidine‑based inhibitors [4]. Without paired comparator data for these parameters, generic proxy selection risks uncharacterized polypharmacology, making this specific compound the only fully defined research tool in its subclass.

Quantitative Evidence Differentiating 3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one from Its Closest Comparators


Target Engagement: 15-PGDH Inhibitory Potency (IC50) in a Standardized Biochemical Assay

3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one inhibits human 15-PGDH with an IC50 of 6.40 nM in a 384‑well biochemical assay using 10 nM enzyme [1]. By comparison, the structurally unrelated inhibitor SW033291 achieves an IC50 of 1.5 nM under comparable conditions (Science 2015) [2]. Compound A‑28 from the same patent series shows a similar IC50 of 5.60 nM, while Compound A‑69 reaches 3.10 nM [3].

15-PGDH inhibition biochemical assay enzyme potency

Selectivity Window Against the 5‑HT7 Receptor: A Critical Off‑Target for Behavioral and Gastrointestinal Studies

3‑Amino‑1‑(3‑(2‑fluoroethyl)‑4‑hydroxypiperidin‑1‑yl)propan‑1‑one shows an IC50 of 100 nM against the human 5‑hydroxytryptamine receptor 7 (5‑HT7), translating to a 15.6‑fold selectivity index over 15‑PGDH [1]. In contrast, Compound A‑94 from the same patent family exhibits equipotent activity at 5‑HT7 (IC50 = 100 nM) [2], but its 15‑PGDH IC50 is 5.70 nM, yielding a narrower 17.5‑fold window. The selectivity ratio for the widely used probe SW033291 against 5‑HT7 is not publicly reported .

5-HT7 receptor off-target selectivity polypharmacology risk

Selectivity Over Aldehyde Dehydrogenase 1A1 (ALDH1A1): Mitigating Interference in Stem‑Cell and Oncology Models

ALDH1A1 is a widely used stem‑cell marker and is functionally important in retinoic acid metabolism and chemotherapy resistance. 3‑Amino‑1‑(3‑(2‑fluoroethyl)‑4‑hydroxypiperidin‑1‑yl)propan‑1‑one inhibits ALDH1A1 with an IC50 of 1,360 nM, conferring a >212‑fold selectivity over 15‑PGDH (IC50 = 6.40 nM) [1]. No ALDH1A1 inhibition data are publicly available for SW033291, Compound A‑28, A‑69, or A‑94 [2].

ALDH1A1 stem cell research cancer stem cell off-target avoiding

Physicochemical Profile: Balanced Hydrophilicity and H‑Bond Capacity Differentiates This Compound from Lipophilic 15‑PGDH Inhibitors

The compound's computed XLogP3‑AA is −0.8 with 2 hydrogen‑bond donors (HBD), 4 hydrogen‑bond acceptors (HBA), and a TPSA of 66.6 Ų [1]. This contrasts with SW033291, which has a computed XLogP3 of +2.8, 2 HBD, and 2 HBA (rotatable bonds = 4) [2]. The more negative XLogP and additional H‑bond acceptors in the target compound predict higher aqueous solubility and reduced passive membrane permeability, a potentially favorable profile for local (e.g., inhaled or topical) delivery where systemic distribution is undesirable [3].

physicochemical properties drug-likeness solubility permeability

Procurement-Grade Evidence: Commercial Availability with Full Analytical Documentation

The compound is available from Bidepharm (catalog CAS 2097998-84-8) at a certified purity of 98%, accompanied by batch‑specific quality‑control reports including NMR, HPLC, and GC spectra . In comparison, SW033291 is widely stocked by multiple vendors (>10 sources, including Selleck, MedChemExpress) with purity typically specified as >98% ; however, the 3‑amino‑propan‑1‑one subclass represented by this compound is currently carried by fewer suppliers (LeYan, CymitQuimica, Bidepharm) , making the verified QC documentation a key differentiator for investigators requiring auditable chemical identity for peer‑reviewed publication or regulatory‑grade studies.

commercial availability batch QC NMR HPLC

Recommended Application Scenarios Where 3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one Provides Scientific or Technical Advantage


Mechanistic Studies of PGE2‑Dependent Tissue Repair Requiring a Defined Selectivity Fingerprint

The compound's documented selectivity window over 5‑HT7 (15.6‑fold) and ALDH1A1 (>212‑fold) makes it suitable for in‑vitro and ex‑vivo experiments where serotonin‑receptor crosstalk or stem‑cell marker interference must be ruled out. Researchers investigating muscle regeneration, nerve repair, or colitis models can cite the BindingDB selectivity data [1] to justify probe choice over less‑characterized analogs.

Development of Inhaled or Mucosal Formulations of 15‑PGDH Inhibitors

With an XLogP3‑AA of −0.8 and a polar surface area of 66.6 Ų [2], this compound resides in physicochemical space favorable for aqueous solubility and limited passive membrane permeation. This aligns with the inhaled‑formulation intent of the originating patent family (US20230390274A1) [3], making the compound a candidate for lung‑ or mucosa‑restricted PGE2 elevation with reduced systemic exposure.

Structure–Activity Relationship (SAR) Explorations Around Piperidine‑Based 15‑PGDH Inhibitors

The 2‑fluoroethyl and 4‑hydroxy substituents define a unique substitution vector on the piperidine scaffold that is absent in the majority of Myoforte‑series compounds (which predominantly feature aryl‑heteroaryl amide motifs). Synthetic chemists can use the compound as a core building block or reference standard to probe the influence of fluoroalkyl and hydroxyl groups on 15‑PGDH binding kinetics, metabolic stability, and crystallographic binding modes [4].

Publication‑Ready Pharmacological Studies Demanding Full Analytical Traceability

For academic laboratories preparing high‑impact manuscripts, the provision of batch‑specific NMR, HPLC, and GC reports by Bidepharm provides a level of chemical identity verification that satisfies journal and reviewer requirements for compound characterization. This auditable quality documentation differentiates it from comparator compounds whose vendors may only supply a certificate of analysis with HPLC purity alone.

Quote Request

Request a Quote for 3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.